2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE
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Overview
Description
This compound is characterized by its unique structure, which includes a 4-methoxyphenyl group, an oxoethoxy group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide. The final step involves the esterification of the amide with 4-hydroxybenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the reaction steps can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the methoxyphenyl group can enhance its binding affinity to aromatic amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the complex amide and ester functionalities.
Phenol, 4-(2-methylpropyl)-: Contains the 2-methylpropyl group but lacks the methoxyphenyl and ester functionalities.
Uniqueness
The presence of both the methoxyphenyl and benzoate moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methylpropyl 4-[[4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-16(2)14-32-24(29)18-4-8-19(9-5-18)25-22(27)12-13-23(28)31-15-21(26)17-6-10-20(30-3)11-7-17/h4-11,16H,12-15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDGQWUEHMBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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